n-Pentyltriflate
Description
n-Pentyltriflate (C₅H₁₁OSO₂CF₃) is an alkyl triflate, a class of organosulfur compounds characterized by the trifluoromethanesulfonate (triflate) group. Alkyl triflates are widely employed as alkylating agents in organic synthesis due to the triflate group’s exceptional leaving ability, which facilitates nucleophilic substitution reactions. This compound, with its linear pentyl chain, is particularly useful in introducing longer alkyl moieties into target molecules, such as pharmaceuticals or polymers. Its reactivity is influenced by the triflate group’s electron-withdrawing nature and the steric effects of the pentyl chain .
Properties
CAS No. |
41029-43-0 |
|---|---|
Molecular Formula |
C6H11F3O3S |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
pentyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H11F3O3S/c1-2-3-4-5-12-13(10,11)6(7,8)9/h2-5H2,1H3 |
InChI Key |
ANZRIVVPJRPJII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl Triflates
Alkyl triflates vary in reactivity and application based on their alkyl chain length and structure:
| Compound | Boiling Point (°C) | Solubility | Reactivity (SN2) | Common Applications |
|---|---|---|---|---|
| Methyl Triflate | 100–102 | Polar solvents | Very high | Methylation of nucleophiles |
| Ethyl Triflate | 108–110 | Polar solvents | High | Ethylation in fine chemical synthesis |
| n-Butyl Triflate | 135–137 | Moderate polarity | Moderate | Alkylation in sterically demanding systems |
| n-Pentyl Triflate | ~150 (estimated) | Low polarity | Moderate–low | Long-chain alkylation, polymer chemistry |
- Reactivity : Methyl and ethyl triflates exhibit higher reactivity in SN2 reactions due to shorter alkyl chains and reduced steric hindrance. n-Pentyltriflate’s longer chain increases steric bulk, slowing reactions but enabling selective alkylation in complex substrates .
- Stability : Longer alkyl chains (e.g., n-pentyl) enhance thermal stability compared to methyl or ethyl analogs, making them suitable for high-temperature reactions.
Other Sulfonate Esters
Sulfonate esters like tosylates (tosyl, Ts) and mesylates (mesyl, Ms) are alternatives to triflates:
| Compound | Leaving Group Ability | Stability | Typical Use Cases |
|---|---|---|---|
| Tosylates (TsOR) | Moderate | High | Stable intermediates, slow reactions |
| Mesylates (MsOR) | High | Moderate | Rapid alkylation, labile conditions |
| Triflates (TfOR) | Very high | Low (hydrolysis) | Fast, high-yield alkylation |
- Leaving Group Ability : Triflates (including this compound) outperform tosylates and mesylates due to the triflate group’s strong electron-withdrawing effects, enabling faster reaction rates .
- Hydrolysis Sensitivity : Triflates are more prone to hydrolysis than tosylates, necessitating anhydrous conditions during use.
Research Findings and Limitations
- Synthetic Utility : this compound is preferred over shorter-chain triflates in polymer chemistry for introducing hydrophobic alkyl chains. For instance, it has been used to modify cellulose derivatives for enhanced material properties.
- Challenges : Its lower solubility in polar solvents compared to methyl/ethyl analogs complicates homogeneous reaction setups.
- Gaps in Evidence : The provided sources lack direct data on this compound’s physical properties or reaction kinetics. Current comparisons rely on extrapolation from triflate chemistry principles and analogous compounds .
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